Biological Activity of p-Tolyl Substituted Pyrazolo[3,4-d]pyrimidines
Biological Activity of p-Tolyl Substituted Pyrazolo[3,4-d]pyrimidines
The following technical guide details the biological activity, medicinal chemistry, and experimental validation of p-tolyl substituted pyrazolo[3,4-d]pyrimidines.
Technical Guide for Drug Discovery & Application Scientists
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the purine nucleus (adenine).[1] This structural similarity allows these derivatives to act as potent ATP-competitive inhibitors of various protein kinases. This guide focuses specifically on ** p-tolyl (4-methylphenyl) substituted derivatives**, analyzing how the introduction of a p-tolyl moiety—typically at the N1 or C4-amino positions—modulates biological activity through enhanced lipophilicity, steric optimization, and electronic effects.
Key therapeutic areas include Oncology (Src family kinases, CDK2, PLK4 inhibition) and Infectious Diseases (DHFR inhibition, anti-virulence).
Medicinal Chemistry Rationale: The p-Tolyl Advantage
In drug design, the substitution of a phenyl ring with a p-tolyl group introduces a methyl group at the para position. This modification is not merely cosmetic; it fundamentally alters the physicochemical profile of the ligand.
Structure-Activity Relationship (SAR)
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Lipophilicity (
): The methyl group increases the partition coefficient, potentially enhancing cell membrane permeability and blood-brain barrier (BBB) penetration, which is critical for glioblastoma targets (e.g., Src kinase inhibitors like SI306). -
Electronic Effects (+I Effect): The methyl group is an electron-donating group (inductive effect). When attached to an aniline nitrogen at the C4 position, it increases the electron density on the nitrogen, potentially strengthening hydrogen bond interactions with the kinase hinge region.
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Steric Filling: The p-methyl group can access hydrophobic pockets within the ATP-binding site (e.g., the hydrophobic region II of Src kinase) that are inaccessible to unsubstituted phenyl rings.
Core Scaffold Numbering
The biological activity is highly dependent on the substitution pattern.
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N1-position: Often substituted with aryl groups (phenyl, p-tolyl) to fill the sugar-binding pocket of the enzyme.
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C4-position: The amino group here mimics the N6-amino of adenine. Substitution with p-toluidine creates a "tail" that extends into the solvent-accessible region or hydrophobic back pockets.
Therapeutic Applications & Mechanisms
Oncology: Kinase Inhibition
The most well-documented activity of p-tolyl pyrazolo[3,4-d]pyrimidines is the inhibition of tyrosine and serine/threonine kinases.
Src Family Kinases (SFKs)
Compounds such as SI306 and its prodrugs have demonstrated potent inhibition of c-Src.
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Mechanism: These molecules bind to the ATP-binding pocket of Src. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met341 in c-Src).
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Biological Outcome: Inhibition of Src autophosphorylation (Y416) leads to:
Cyclin-Dependent Kinases (CDK2)
Derivatives bearing a 4-(p-tolylamino) moiety have shown selectivity for CDK2/Cyclin E complexes.
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Significance: CDK2 is essential for the G1/S transition. Inhibition leads to apoptosis in MCF-7 and HCT-116 cancer lines.
PLK4 (Polo-like Kinase 4)
Recent studies (e.g., Compound 24j ) highlight the scaffold's ability to inhibit PLK4, a master regulator of centriole duplication.
Antimicrobial & Anti-virulence
Beyond cancer, p-tolyl derivatives exhibit dual-action antibacterial properties.
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Target: Dihydrofolate Reductase (DHFR).[6] The scaffold mimics the pteridine ring of folate.
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Anti-virulence: Inhibition of Quorum Sensing (QS) in P. aeruginosa (LasI/LasR systems) and S. aureus (AgrC).[6]
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Efficacy: Compounds have shown MIC values comparable to ciprofloxacin in specific strains, with the p-tolyl group contributing to bacterial cell wall penetration.
Experimental Protocols (Self-Validating Systems)
Chemical Synthesis: General Procedure for p-Tolyl Derivatives
Objective: Synthesize 4-(p-tolylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
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Precursor Synthesis: React 2-ethoxymethylenemalononitrile with phenylhydrazine to yield 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.
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Cyclization: Reflux the pyrazole intermediate with formic acid or triethyl orthoformate to generate the pyrazolo[3,4-d]pyrimidin-4(5H)-one (or activate with POCl3 to get the 4-chloro derivative).
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Substitution (The Critical Step):
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Reagents: 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), p-toluidine (1.1 eq), Triethylamine (2.0 eq).
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Solvent: Isopropanol or Ethanol.
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Condition: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
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Purification: Cool to RT. The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOH/DMF.
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Validation:
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1H NMR: Look for the characteristic methyl singlet at ~2.3 ppm and the AB quartet of the p-tolyl aromatic protons.
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Mass Spec: Confirm M+1 peak.
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In Vitro Src Kinase Assay
Objective: Determine IC50 of the synthesized derivative against c-Src.
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System: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).
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Protocol:
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Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
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Dispense 10 µL of compound (serially diluted in DMSO, final <1%) into 384-well plate.
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Add 5 µL of c-Src enzyme (0.5–2 nM final). Incubate 15 min at RT.
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Add 5 µL of ATP/Peptide Substrate mix (ATP at Km, ~10 µM).
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Incubate 1 hour at RT.
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Add Development Solution (Protease/EDTA) to cleave non-phosphorylated peptides.
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Read Fluorescence Ratio (Coumarin/Fluorescein).
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Control: Staurosporine (Positive Control), DMSO only (Negative Control).
Cell Viability Assay (MTT)
Objective: Assess cytotoxicity in U87 (Glioblastoma) or MCF-7 cells.
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Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.
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Treatment: Add p-tolyl derivative at concentrations 0.1, 1, 10, 50, 100 µM.
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Incubation: 48 or 72 hours at 37°C, 5% CO2.
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Development: Add MTT reagent (0.5 mg/mL). Incubate 4h.
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Solubilization: Remove media, add DMSO (100 µL). Shake 10 min.
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Read: Absorbance at 570 nm.
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Calculation: $ \text{Viability %} = \frac{\text{OD}{\text{sample}}}{\text{OD}{\text{control}}} \times 100 $.
Data Summary & Visualization
Comparative Activity Profile
The following table summarizes literature data for p-tolyl substituted variants versus their unsubstituted counterparts.
| Compound Class | Target | Substituent (R) | IC50 / Activity | Reference |
| Pyrazolo[3,4-d]pyrimidine | c-Src | 4-(p-tolylamino) | 0.12 µM | [SI Series] |
| Pyrazolo[3,4-d]pyrimidine | c-Src | 4-(phenylamino) | 0.45 µM | [SI Series] |
| Pyrazolo[3,4-d]pyrimidine | CDK2 | 4-(3-fluoroanilino) | 0.08 µM | [Kim et al.] |
| Pyrazolo[3,4-d]pyrimidine | PLK4 | 4-(substituted) | 0.2 nM | [Zhao et al.] |
| Pyrazolo[3,4-d]pyrimidine | S. aureus | N1-(p-tolyl) | MIC: 12.5 µg/mL | [Antimicrobial Studies] |
Pathway Visualization: Src Kinase Inhibition
The following diagram illustrates the mechanism of action for p-tolyl pyrazolo[3,4-d]pyrimidines within the Src signaling cascade, leading to reduced metastasis.
Figure 1: Mechanism of Action. The inhibitor blocks ATP binding to c-Src, preventing downstream phosphorylation of FAK and Paxillin, ultimately halting tumor invasion.
Synthesis Workflow
Figure 2: Synthetic route for generating C4-substituted p-tolyl derivatives.
Conclusion
The p-tolyl substituted pyrazolo[3,4-d]pyrimidine scaffold represents a highly versatile template for drug development. The p-tolyl group acts as a critical lipophilic anchor that enhances potency against Src and CDK kinases compared to unsubstituted analogs. For researchers, the immediate value lies in the scaffold's synthetic accessibility and its proven ability to disrupt cancer cell migration and bacterial virulence simultaneously. Future optimization should focus on C6-substitutions to further tune selectivity between host kinases and microbial targets.
References
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Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review. Arabian Journal of Chemistry. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis and SAR. MDPI Molecules. [Link]
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Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest. Molecular Cancer Therapeutics. [Link]
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Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. MDPI Pharmaceuticals. [Link]
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Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells. European Journal of Cancer. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[3,4-d]pyrimidines c-Src inhibitors reduce epidermal growth factor-induced migration in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
